Cas no 2137895-46-4 (Methyl 7-ethoxy-1-benzofuran-3-carboxylate)

Methyl 7-ethoxy-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137895-46-4
- EN300-785040
- methyl 7-ethoxy-1-benzofuran-3-carboxylate
- Methyl 7-ethoxy-1-benzofuran-3-carboxylate
-
- インチ: 1S/C12H12O4/c1-3-15-10-6-4-5-8-9(12(13)14-2)7-16-11(8)10/h4-7H,3H2,1-2H3
- InChIKey: AAMFQENCEVXOJY-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(=O)OC)C2C=CC=C(C1=2)OCC
計算された属性
- せいみつぶんしりょう: 220.07355886g/mol
- どういたいしつりょう: 220.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 48.7Ų
Methyl 7-ethoxy-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785040-10.0g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 10.0g |
$3500.0 | 2024-05-22 | |
Enamine | EN300-785040-5.0g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 5.0g |
$2360.0 | 2024-05-22 | |
Enamine | EN300-785040-2.5g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 2.5g |
$1594.0 | 2024-05-22 | |
Enamine | EN300-785040-0.1g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 0.1g |
$715.0 | 2024-05-22 | |
Enamine | EN300-785040-1.0g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 1.0g |
$813.0 | 2024-05-22 | |
Enamine | EN300-785040-0.05g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 0.05g |
$683.0 | 2024-05-22 | |
Enamine | EN300-785040-0.5g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 0.5g |
$781.0 | 2024-05-22 | |
Enamine | EN300-785040-0.25g |
methyl 7-ethoxy-1-benzofuran-3-carboxylate |
2137895-46-4 | 95% | 0.25g |
$748.0 | 2024-05-22 |
Methyl 7-ethoxy-1-benzofuran-3-carboxylate 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Methyl 7-ethoxy-1-benzofuran-3-carboxylateに関する追加情報
Methyl 7-ethoxy-1-benzofuran-3-carboxylate (CAS No. 2137895-46-4): A Comprehensive Overview
Methyl 7-ethoxy-1-benzofuran-3-carboxylate (CAS No. 2137895-46-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique benzofuran core structure, possesses a variety of potential applications, particularly in the development of novel therapeutic agents. The benzofuran moiety is a prominent scaffold in medicinal chemistry, known for its role in the synthesis of bioactive molecules that exhibit diverse pharmacological properties.
The chemical structure of Methyl 7-ethoxy-1-benzofuran-3-carboxylate consists of an aromatic ring system fused with an oxygen-containing heterocycle, which contributes to its stability and reactivity. The presence of the ethoxy group at the 7-position and the carboxylate ester at the 3-position enhances its versatility in chemical transformations, making it a valuable intermediate in synthetic pathways. This compound's molecular architecture is particularly intriguing due to its ability to interact with biological targets, which has been a focus of recent research efforts.
In recent years, there has been a surge in interest regarding benzofuran derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of these compounds as scaffolds for drug discovery, particularly in the treatment of neurological disorders, inflammatory conditions, and infectious diseases. The< strong>7-ethoxy substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of benzofuran-based molecules, thereby influencing their overall biological activity.
The< strong>1-benzofuran-3-carboxylate moiety is particularly noteworthy for its ability to engage with specific enzymes and receptors, which has been exploited in the design of targeted therapies. Researchers have leveraged this structural feature to develop compounds with enhanced selectivity and potency. For instance, modifications at the carboxylate ester position have been shown to influence solubility and metabolic stability, critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have further elucidated the interactions between Methyl 7-ethoxy-1-benzofuran-3-carboxylate and biological targets. These studies have provided insights into how structural variations can be tailored to optimize binding affinity and reduce off-target effects. Such findings are pivotal for designing next-generation drugs with improved therapeutic profiles.
The synthesis of Methyl 7-ethoxy-1-benzofuran-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethoxy group at the 7-position typically involves nucleophilic aromatic substitution (SNAr), while the formation of the carboxylate ester is achieved through esterification reactions. These synthetic protocols highlight the compound's significance as a building block in medicinal chemistry.
In addition to its pharmaceutical applications, Methyl 7-ethoxy-1-benzofuran-3-carboxylate has shown promise in materials science. Its unique structural features make it a candidate for developing advanced materials with tailored properties. For example, derivatives of this compound have been explored as components in organic electronic devices due to their ability to form stable conjugated systems.
The< strong>CAS No. 2137895-46-4 provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This standardized nomenclature is essential for ensuring consistency across different research groups and industries. The CAS registry number also aids in regulatory compliance and patent filings, underscoring its importance in industrial applications.
Ongoing research continues to uncover new applications for Methyl 7-ethoxy-1-benzofuran-3-carboxylate. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in drug discovery programs that incorporate this compound as a key intermediate. The integration of cutting-edge technologies such as high-throughput screening and biocatalysis is expected to accelerate the development of novel therapeutics based on benzofuran derivatives.
The future prospects for Methyl 7-ethoxy-1-benzofuran-3-carboxylate are promising, with potential expansions into new therapeutic areas and industrial applications on the horizon. As our understanding of molecular interactions evolves, so too will the ways in which this compound can be utilized to address complex challenges in medicine and materials science.
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